Cyclopentanecarboxylic acid, 1-iodo-2-oxo-, ethyl ester
Description
Structural Characterization of 1-Iodo-2-Oxo-Cyclopentanecarboxylic Acid Ethyl Ester
The molecular formula C₈H₁₁IO₃ (molecular weight: 282.076 g/mol) defines the compound’s composition, with an exact mass of 281.975 g/mol. Key structural features include:
| Property | Value |
|---|---|
| SMILES | CCOC(=O)C1(I)CCCC1=O |
| Topological Polar Surface Area | 43.37 Ų |
| LogP | 1.476 |
| Cyclopentane Substituents | Iodo (C1), Oxo (C2), Ethoxycarbonyl (C1) |
The bicyclic system arises from the ester group at position 1 and the ketone at position 2, creating a strained conformation that influences its reactivity. The iodine atom’s van der Waals radius (1.98 Å) introduces steric hindrance, while the electron-withdrawing ketone enhances electrophilic character at the α-carbon. X-ray crystallography of analogous compounds (e.g., ethyl 2-oxocyclopentanecarboxylate) confirms a puckered cyclopentane ring with substituents in equatorial orientations.
Nomenclature and IUPAC Classification
The systematic IUPAC name ethyl 1-iodo-2-oxocyclopentane-1-carboxylate adheres to the following conventions:
- Parent structure : Cyclopentane.
- Principal functional group : Carboxylate ester (-COOCH₂CH₃), assigned the suffix -carboxylate.
- Substituents : Iodo (-I) and oxo (=O) groups at positions 1 and 2, respectively.
Alternative names include cyclopentanecarboxylic acid, 1-iodo-2-oxo-, ethyl ester and ethyl 2-oxo-1-iodocyclopentanecarboxylate. The numbering begins at the carboxylate-bearing carbon, ensuring priority over the ketone group per IUPAC Rule C-14.4.
Historical Development of Halogenated Cyclopentane Derivatives
The synthesis of halogenated cyclopentanes dates to early 20th-century studies on cyclopropane analogs. A pivotal advancement was the Hunsdiecker reaction , which enabled decarboxylative halogenation of silver carboxylates. For ethyl 1-iodo-2-oxocyclopentanecarboxylate, modern routes likely involve:
- Iodination of preformed cyclopentanecarboxylates : Reacting ethyl 2-oxocyclopentanecarboxylate with iodine monochloride (ICl) in acetic acid.
- Halogenation under radical conditions : Using N-iodosuccinimide (NIS) and light to introduce iodine at the tertiary carbon.
Historical methods, such as Markownikow’s nitric acid-mediated nitration followed by halogen exchange, were inefficient for iodine incorporation due to side reactions. The advent of directed iodination via lithiation (e.g., using LDA and I₂) improved regioselectivity, as evidenced by patents on cyclopentane functionalization.
Comparative studies show iodine’s superior leaving-group ability in nucleophilic substitutions compared to chlorine or bromine, making this compound a valuable intermediate in Suzuki-Miyaura couplings.
Properties
CAS No. |
820972-61-0 |
|---|---|
Molecular Formula |
C8H11IO3 |
Molecular Weight |
282.08 g/mol |
IUPAC Name |
ethyl 1-iodo-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H11IO3/c1-2-12-7(11)8(9)5-3-4-6(8)10/h2-5H2,1H3 |
InChI Key |
CRHZPXGUTYAFEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1=O)I |
Origin of Product |
United States |
Preparation Methods
Oxidative Iodination Using Hypervalent Iodine Reagents
Key Mechanism and Conditions
The most efficient method leverages oxidative iodination of β-diketones or ketones using m-iodosylbenzoic acid (m-IBA) and iodine. This approach directly introduces the iodine atom at the α-position of the carbonyl group under mild conditions.
Reaction Protocol:
- Substrate Preparation : Start with ethyl 2-oxocyclopentanecarboxylate (or structurally analogous precursors).
- Oxidation : Treat the ketone with iodine and m-IBA in toluene at −20°C to −40°C.
- Purification : Use anion-exchange resin (e.g., Amberlite IRA 900 HCO₃⁻) to remove byproducts, avoiding silica gel due to product instability.
| Parameter | Optimal Conditions | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| Catalyst/Base | m-IBA/K₂CO₃ | 85–96% | 76–96% |
| Solvent | Toluene | ||
| Temperature | −40°C (addition), RT (lactamization) | ||
| Time | 24–48 hours |
This method achieves high enantioselectivity (up to 96% ee) when using thiourea bifunctional catalysts like Takemoto’s catalyst II .
Halogenation via Epoxide Intermediate
Epoxide Reduction and Iodination
A multi-step method involves epoxide reduction followed by halogenation to introduce iodine. This route is adapted from cyclopentenecarboxylate synthesis:
- Epoxide Formation : React 4,5-epoxy-2-pentenal with a reducing agent (e.g., NaBH₄).
- Halogenation : Treat the alcohol intermediate with a halogenating agent (e.g., diethylzinc and iodine) in the presence of a base.
- Acid Workup : Use HCl to protonate and isolate the product.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Epoxide Reduction | NaBH₄, EtOH, 0°C | 4,5-Epoxy-2-penten-1-ol |
| Halogenation | Et₂Zn, I₂, THF, −20°C | α-Iodo-β-ketone intermediate |
| Acid Workup | 30% HCl, H₂O | Crude product isolation |
Acyloin Condensation for Cyclopentanone Core Formation
Sodium Sand-Mediated Cyclization
Acyloin condensation of ethyl cinnamate with sodium sand (Na/NH₃) forms the cyclopentanone ring, followed by iodination.
Reaction Sequence:
- Cyclization : Reflux ethyl cinnamate with sodium sand in dry ether.
- Iodination : Introduce iodine via electrophilic substitution or oxidative methods.
| Component | Role | Outcome |
|---|---|---|
| Ethyl cinnamate | Precursor | Cyclopentanone-2-carboxylate |
| Sodium sand | Base/Reductant | Ring closure |
| Iodine/m-IBA | Electrophile/Oxidant | α-Iodo substitution |
This method requires careful control to avoid over-oxidation or polymerization.
Diethyl Malonate Alkylation
Base-Promoted Cyclic Esterification
A scalable method employs diethyl malonate and 1,4-dibromobutane under basic conditions to form the cyclopentanecarboxylate skeleton:
- Alkylation : React diethyl malonate with 1,4-dibromobutane and NaOEt.
- Hydrolysis : Acidic workup yields the malonic acid intermediate.
- Decarboxylation : Heat-induced elimination forms the cyclopentanone.
- Iodination : Introduce iodine via electrophilic substitution.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Alkylation | NaOEt, EtOH, 60°C | ~80% | Requires anhydrous conditions |
| Hydrolysis | H₂SO₄/HCl, 50°C | ~90% | Crude acid isolation |
| Decarboxylation | Δ (150°C), 2 hours | ~75% | Forms cyclopentanone |
This route is cost-effective but requires iodination as a final step, which may reduce overall efficiency.
Copper-Catalyzed Cross-Coupling
Transition Metal-Mediated Iodination
Copper catalysts (e.g., CuF) enable Ullmann-type coupling of aryl iodides with cyclopentanone derivatives:
- Catalyst Activation : CuF + bidentate ligand (e.g., bis(2-diphenylphosphophenyl)ether).
- Coupling : React cyclopentanone-2-carboxylate with an iodine source.
| Parameter | Optimal Conditions | Yield |
|---|---|---|
| Catalyst | CuF (5 mol%) | 82–91% |
| Solvent | Toluene/Et₂O | |
| Temperature | −20°C to RT | |
| Time | 1–2 hours |
This method is versatile but sensitive to moisture and oxygen.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Oxidative Iodination | High yield, enantioselectivity | Silica instability | Moderate |
| Epoxide Halogenation | Direct iodine introduction | Multi-step, low-temperature | Low |
| Acyloin Condensation | Simple reagents | Requires post-iodination | High |
| Diethyl Malonate | Low-cost precursors | Post-iodination needed | High |
| Copper Catalysis | Versatile coupling | Air-sensitive, expensive Cu | Moderate |
Challenges and Considerations
- Product Stability : The iodine substituent renders the compound light-sensitive and prone to decomposition on silica gel. Use amber glassware and alternative purification methods (e.g., resin chromatography).
- Reagent Recovery : m-IBA can be regenerated from its reduced form (m-iodobenzoic acid) via HCl treatment, reducing costs.
- Regioselectivity : Competing side reactions (e.g., over-oxidation) necessitate precise control of reaction time and temperature.
Chemical Reactions Analysis
Oxidation
The carbonyl group (C=O) can undergo oxidation, though typical carboxylic acid derivatives are already in a highly oxidized state. In cases where adjacent hydrogen atoms are available, over-oxidation may lead to cleavage products .
Reduction
-
Ester Reduction : The ester group can be reduced to primary alcohols using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under acidic conditions .
-
Carbonyl Reduction : The ketone group (2-oxo) may be reduced to secondary alcohols using similar reagents .
Substitution Reactions
The iodine atom acts as a good leaving group, enabling nucleophilic substitution:
-
Nucleophilic Attack : Substituents like amines or thiols can replace iodine, facilitated by its electrophilic nature .
-
Conditions : Typically performed in polar aprotic solvents (e.g., DMF) with activating agents like sodium azide (NaN₃) .
Ester Hydrolysis
The ethyl ester group can hydrolyze to the corresponding carboxylic acid under acidic or basic conditions:
-
Acidic Hydrolysis : Catalyzed by H₂SO₄ or HCl.
-
Basic Hydrolysis : Uses NaOH or KOH, forming the carboxylate salt .
Reagents and Reaction Conditions
Reaction Products
The products depend on the functional group targeted:
-
Oxidation : Potential cleavage products (e.g., dicarboxylic acids) if over-oxidized .
-
Reduction :
-
Ester → Primary alcohol (e.g., cyclopentanecarboxylic acid derivative with -CH₂OH).
-
Ketone → Secondary alcohol (e.g., cyclopentanecarboxylic acid derivative with -C(OH)-).
-
-
Substitution : Replacement of iodine with nucleophiles (e.g., azide, amine, thiol).
-
Hydrolysis : Cyclopentanecarboxylic acid or its carboxylate salt .
Comparative Reactivity with Similar Compounds
Scientific Research Applications
Organic Synthesis
Cyclopentanecarboxylic acid, 1-iodo-2-oxo-, ethyl ester serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in nucleophilic substitution reactions due to the electrophilic nature of the iodine atom and the carbonyl group adjacent to the carboxylic acid.
Medicinal Chemistry
This compound is gaining attention for its potential biological activities. Its structural features may contribute to interactions with various biomolecular targets:
- Anticancer Activity : Studies have shown that derivatives of cyclopentanecarboxylic acids exhibit selective cytotoxicity against tumor cells while sparing normal cells .
- Antimicrobial Properties : Research indicates that cyclopentanecarboxylic acid derivatives demonstrate significant inhibition against Gram-positive bacteria, suggesting potential applications in antibiotic development .
Biological Studies
The compound can be utilized in studying enzyme-catalyzed reactions and metabolic pathways. Its ability to interact with cellular targets may facilitate research into drug design and development.
Case Studies and Research Findings
Several studies highlight the biological activities and applications of this compound:
Anticancer Properties
A study published in the Journal of Medicinal Chemistry reported that derivatives of cyclopentanecarboxylic acids exhibit selective cytotoxicity against cancer cell lines. The findings suggest that modifications to the structure can enhance anticancer efficacy .
Antimicrobial Efficacy
Research featured in Antimicrobial Agents and Chemotherapy demonstrated that cyclopentanecarboxylic acid derivatives significantly inhibited Gram-positive bacteria. This supports its potential use in developing new antibiotics .
Mechanistic Insights
Computational studies using molecular docking techniques revealed effective binding of this compound to active sites of enzymes involved in cancer progression. This provides insights into its mechanism of action and potential therapeutic applications .
Mechanism of Action
The mechanism by which cyclopentanecarboxylic acid, 1-iodo-2-oxo-, ethyl ester exerts its effects involves its reactivity as an electrophile. The iodine atom makes the compound susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis to form the corresponding carboxylic acid.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Cyclopentanecarboxylate Derivatives
Biological Activity
Cyclopentanecarboxylic acid, 1-iodo-2-oxo-, ethyl ester is a compound of increasing interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthetic routes, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C12H15IO3
- Molecular Weight : 286.08 g/mol
- IUPAC Name : Ethyl 1-iodo-2-oxocyclopentanecarboxylate
- CAS Number : 170969-99-0
The compound features a cyclopentane ring substituted with a carboxylic acid group, an iodine atom, and an ethyl ester functional group. The presence of the iodine atom and the carbonyl group adjacent to the carboxylic acid significantly influence its reactivity and biological properties .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The iodine atom may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets. Additionally, the carbonyl group can participate in nucleophilic attacks, potentially leading to various biological interactions.
Cytotoxicity and Antimicrobial Activity
Recent studies have indicated that cyclopentanecarboxylic acid derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : The compound demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potent anti-cancer properties.
- Antimicrobial Activity : Preliminary tests revealed that this compound possesses antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Synthesis of this compound
The synthesis typically involves the following steps:
- Starting Material : Cyclopentanecarboxylic acid.
- Reagents : Iodine and a suitable oxidizing agent.
- Reaction Conditions : The reaction is usually carried out under acidic conditions to facilitate the formation of the iodo derivative.
This synthetic route allows for the efficient production of this compound from readily available precursors .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester | C12H18O4 | Lacks iodine; different ketone position |
| Ethyl cyclopentanoate | C8H14O2 | Simple ester without oxo or iodo groups |
| Cyclopentanepropanoic acid | C11H18O2 | Contains a propanoic acid moiety instead of a carboxylic acid |
The presence of both iodine and a keto group in this compound enhances its reactivity compared to other compounds without these features .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry reported that derivatives of cyclopentanecarboxylic acids exhibit selective cytotoxicity against tumor cells while sparing normal cells .
- Antimicrobial Efficacy : Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that cyclopentanecarboxylic acid derivatives showed significant inhibition against Gram-positive bacteria, suggesting potential applications in antibiotic development .
- Mechanistic Insights : Computational studies using molecular docking techniques revealed that this compound binds effectively to active sites of certain enzymes involved in cancer progression, providing insights into its mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
